molecular formula C9H7ClO6S B1352687 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid CAS No. 66410-36-4

7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid

Cat. No.: B1352687
CAS No.: 66410-36-4
M. Wt: 278.67 g/mol
InChI Key: NCSFGFOXYGSSSH-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid is defined by a tricyclic system consisting of a benzene ring fused to a six-membered dioxane ring, with specific functional group substitutions at positions 5 and 7. The International Union of Pure and Applied Chemistry systematic name for this compound is 7-chlorosulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which precisely describes the substitution pattern and ring system. The molecular formula C9H7ClO6S indicates the presence of nine carbon atoms, seven hydrogen atoms, one chlorine atom, six oxygen atoms, and one sulfur atom, resulting in a molecular weight of 278.67 grams per mole.

The structural framework is characterized by the benzodioxane core, where the benzene ring is fused to a saturated six-membered ring containing two oxygen atoms at positions 1 and 4. The chlorosulfonyl group (-SO2Cl) is positioned at carbon-7 of the benzene ring, while the carboxylic acid functionality (-COOH) is located at carbon-5. This substitution pattern creates a molecule with significant steric and electronic complexity, where the electron-withdrawing nature of both functional groups influences the overall molecular properties.

The canonical Simplified Molecular Input Line Entry System representation is C1COC2=C(C=C(C=C2O1)S(=O)(=O)Cl)C(=O)O, which provides a linear notation describing the connectivity of atoms within the molecule. The International Chemical Identifier key NCSFGFOXYGSSSH-UHFFFAOYSA-N serves as a unique digital signature for this compound in chemical databases. Alternative nomenclature includes this compound and 7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid, reflecting different naming conventions while describing the same molecular entity.

Property Value
Molecular Formula C9H7ClO6S
Molecular Weight 278.67 g/mol
International Union of Pure and Applied Chemistry Name 7-chlorosulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Chemical Abstracts Service Number 66410-36-4
International Chemical Identifier Key NCSFGFOXYGSSSH-UHFFFAOYSA-N

Properties

IUPAC Name

7-chlorosulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO6S/c10-17(13,14)5-3-6(9(11)12)8-7(4-5)15-1-2-16-8/h3-4H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSFGFOXYGSSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216631
Record name 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Molecular Weight

278.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66410-36-4
Record name 7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Record name 7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Record name 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Record name 7-(chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Record name 7-(CHLOROSULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-5-CARBOXYLIC ACID
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Biological Activity

7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid (CAS No. 66410-36-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and pest control. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzodioxole moiety with a chlorosulfonyl group. Its molecular formula is C9H7ClO6SC_9H_7ClO_6S and it has a molecular weight of 252.67 g/mol . The presence of the chlorosulfonyl group is significant as it may enhance the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds related to benzodioxole structures exhibit notable antimicrobial properties. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of sulfonyl groups in similar structures has been linked to increased antibacterial activity due to enhanced binding affinity to bacterial targets .

Table 1: Antimicrobial Activity of Benzodioxole Derivatives

Compound NameMIC (μg/mL)Target Organism
This compoundTBDMRSA
3,4-methylenedioxy cinnamic acid10E. coli
Benzodioxole derivative X15S. aureus

Note: TBD = To Be Determined based on current research findings.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases. The study found that certain benzodioxole derivatives exhibited larvicidal activity with LC50 values indicating effective control at low concentrations. The chlorosulfonyl group may enhance the toxicity profile against insect pests .

Table 2: Larvicidal Activity Against Aedes aegypti

Compound NameLC50 (μM)LC90 (μM)
This compoundTBDTBD
Temephos (control)10.94TBD

Case Studies

  • Antibacterial Efficacy : A study demonstrated that compounds with a similar structure to this compound showed significant inhibition against MRSA with MIC values lower than traditional antibiotics. This suggests potential for development as an antibacterial agent in clinical settings .
  • Insect Control : Research on larvicidal activity highlighted that modifications in the benzodioxole structure could lead to enhanced insecticidal properties without significant toxicity to non-target organisms such as mammals . This opens avenues for developing safer pest control agents.

Scientific Research Applications

7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a chemical compound with the molecular formula C9H7O6SCl . It is also known under other names, such as 7-(chlorosulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and 7-chlorosulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid .

Properties

  • Molecular Weight The molecular weight of 7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is 278.67 g/mol .
  • Solubility This compound exhibits slight solubility in chloroform, methanol, and dimethyl sulfoxide (DMSO) .

Applications

7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a useful research chemical . While specific case studies and comprehensive data tables are not available in the provided search results, the compound is used in the synthesis of various molecules with biological activities .

Synthesis

7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid can be synthesized through the chlorosulfonation of 1,4-benzodioxane-5-carboxylic acid using chlorosulfonic acid .

Reactions

7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid is a versatile intermediate that can be used to synthesize a variety of derivatives :

  • Reacting 7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid with methylamine yields 7-methylsulfamoyl-1,4-benzodioxane-5-carboxylic acid .
  • Reduction of 7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid with tin and hydrochloric acid gives 7-mercapto-1,4-benzodioxane-5-carboxylic acid .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features of 7-(chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid with analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound Benzodioxin -ClSO₂ (C7), -COOH (C5) C₉H₇ClO₅S 262.67 (calc.) High reactivity due to -SO₂Cl; potential intermediate in drug synthesis
7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid Benzodioxin -NO₂ (C7), -COOH (C5) C₁₂H₁₈ClNO₂ 243.73 Electron-withdrawing -NO₂ group; used in organic synthesis
7-Chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid Benzodiazepine -Cl (C7), -COOH (C3), -Ph (C5) C₁₆H₁₁ClN₂O₃ 314.7 Pharmacologically active (e.g., anxiolytic); controlled substance (Schedule IV)
6-[(5-Chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid Benzodioxin + Indole -Cl (indole), -COOH (C5), -CH₂ (linker) C₁₈H₁₄ClNO₅ 367.76 Complex hybrid structure; potential dual-target therapeutic agent

Key Observations :

  • Electron-Withdrawing Groups: The chlorosulphonyl group in the target compound confers stronger acidity and electrophilicity compared to nitro (-NO₂) or chloro (-Cl) substituents in analogs .
  • Core Structure Differences : Benzodiazepine derivatives (e.g., ) exhibit distinct pharmacological profiles due to their nitrogen-rich heterocycles, whereas benzodioxin-based compounds are more commonly explored as synthetic intermediates or agrochemical precursors .
  • Hybrid Structures : Compounds like the benzodioxin-indole hybrid demonstrate how functional group integration can expand bioactivity, though synthetic complexity increases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid, and how can purity be validated?

  • Methodology :

  • Synthesis : Start with dihydro-1,4-benzodioxin-5-carboxylic acid. Introduce the chlorosulphonyl group via sulfonation (e.g., using chlorosulfonic acid) followed by purification via recrystallization (polar solvents like ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
  • Purity Validation : Use HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) with UV detection at 254 nm. Confirm via melting point analysis and 1^1H/13^13C NMR (DMSO-d6 solvent) to detect residual solvents or unreacted intermediates.

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (0, 24, 48, 72 hours). Use Arrhenius plots to extrapolate shelf-life.
  • FTIR spectroscopy can track functional group stability (e.g., sulfonyl chloride hydrolysis to sulfonic acid).

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of the chlorosulphonyl group in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify reactive sites.
  • Compare with experimental kinetic data (e.g., reaction rates with amines or thiols in DMF at 80°C) to validate computational models.

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents (e.g., DMSO vs. DMF) be resolved?

  • Methodology :

  • Conduct phase-solubility studies using a shake-flask method with UV-Vis quantification.
  • Analyze solvent-solute interactions via molecular dynamics (MD) simulations (e.g., hydrogen bonding with DMSO vs. dipole interactions with DMF).

Q. What are the challenges in characterizing the crystal structure of this compound, and how can they be addressed?

  • Methodology :

  • Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation to overcome weak diffraction due to low crystal quality.
  • If crystallization fails, employ powder XRD paired with Rietveld refinement or solid-state NMR (13^{13}C CP/MAS) to infer packing motifs.

Key Research Gaps Identified

  • Limited experimental data on the compound’s electrochemical behavior (e.g., redox potentials for catalytic applications).
  • No peer-reviewed studies on its potential as a protease inhibitor scaffold, despite structural similarity to bioactive sulfonamides.

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